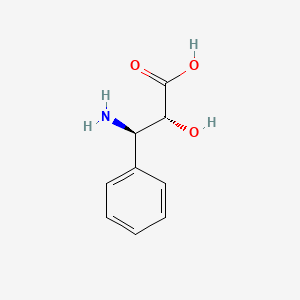

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

説明

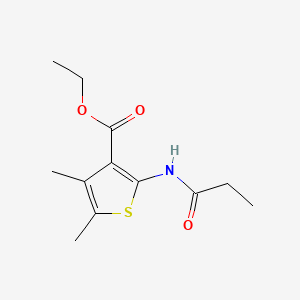

“(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid” is a compound that falls under the category of organic compounds . It is a derivative of butanoic acid, with an amino group and a hydroxy group attached to the second and third carbon atoms, respectively .

Synthesis Analysis

The synthesis of similar compounds, such as (2R,3R)-3-hydroxyaspartic acid, has been reported in the literature . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate, and utilization of the phenyl group as a masked carboxylic acid synthon towards construction of the complete structural framework of the title compound .

Molecular Structure Analysis

The molecular formula of “(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid” is C4H9NO3 . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da .

Physical And Chemical Properties Analysis

“(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 344.7±27.0 °C at 760 mmHg, and a flash point of 162.3±23.7 °C . It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .

科学的研究の応用

Synthesis Techniques

The scientific research applications of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid mainly revolve around advanced synthesis techniques. One study demonstrates the preparation of both diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid from enantiopure α-hydroxy-β-amino esters, highlighting a detailed procedure for synthesizing β-hydroxy-α-amino acids (Davies et al., 2013).

Derivatives and Stereochemistry

Another research focuses on creating novel α-amino acid derivatives with high stereoselectivity, which includes (2R/3S) and (2S/3R) variants of 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids. This study sheds light on controlling stereoselectivity in synthesis using techniques like asymmetric Michael addition and catalytic hydrogenolysis (Yang et al., 2015).

Computational Studies and Drug Design

Computational peptidology, aided by conceptual density functional theory, has been used to study the molecular properties and structures of new antifungal tripeptides, which include derivatives of 2-amino-3-phenylpropanoic acid. This approach is crucial for understanding the reactivity of peptides and aids in drug design (Flores-Holguín et al., 2019).

Enzymatic Synthesis and Applications

The enzymatic synthesis of β-hydroxy-α,α-dialkyl-α-amino acids, using l- and d-specific threonine aldolases, demonstrates perfect stereoselectivity. This method has been shown to be highly effective in synthesizing diverse β-hydroxy-α-amino acids including (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid (Blesl et al., 2018).

Biocatalytic Synthesis

The biocatalytic synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor of certain antidepressants, using Porcine pancreas lipase, highlights the potential of enzymes in producing optically pure compounds (Zhao et al., 2014).

Green Synthetic Methods

Research on green synthetic methods, such as the preparation of dipeptides using unprotected α-amino acids with hydrophilic side chains, demonstrates the ecological and efficientproduction of amides. This method, utilizing 3-phenylpropanoic acid, offers an environmentally friendly approach to peptide synthesis (Ezawa et al., 2017).

Synthetic Route Analysis

A comprehensive review of synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate in producing aminopeptidase N inhibitors, provides insights into cost-effective and efficient synthesis methods. This study compares various approaches including organometallic catalysis and enzyme routes, highlighting their potential for commercial application (Yibo, 2013).

Antioxidative Activity

Research on amino acid derivatives produced by Leuconostoc mesenteroides, including derivatives of phenyl lactic acid, reveals their antioxidative activities. This study provides valuable insights into the antioxidative properties of certain amino acids and their potential applications in food science and biotechnology (Lee et al., 2016).

Molecular Machines

The study of the aminolysis of 2-cyano-2-phenylpropanoic anhydride for the controlled release of a chemical fuel for molecular machines demonstrates the application of amino acid derivatives in the operation of complex molecular systems. This research paves the way for more efficient use of molecular machines in various fields (Biagini et al., 2020).

特性

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B3152172.png)

![{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine](/img/structure/B3152215.png)